molecular formula C14H15FN4O B11207809 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B11207809
M. Wt: 274.29 g/mol
InChI Key: WCQOGJCHHPWTON-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring with a triazole moiety, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions, often involving the use of piperidine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industry: The compound is investigated for its applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperidine: A structurally similar compound with a fluorophenyl group attached to a piperidine ring.

    1-(4-Fluorophenyl)-1H-1,2,3-triazole: A compound featuring the triazole ring without the piperidine moiety.

    4-Fluorophenylcyclohexylpiperidine: Another fluorophenyl derivative with a different cyclic structure.

Uniqueness

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is unique due to its combined triazole and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in its simpler analogs.

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H15FN4O/c15-11-4-6-12(7-5-11)19-10-13(16-17-19)14(20)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2

InChI Key

WCQOGJCHHPWTON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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